5-(2-(azepan-1-yl)-2-oxoethoxy)-2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(2-(azepan-1-yl)-2-oxoethoxy)-2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one is a useful research compound. Its molecular formula is C24H30FN3O4 and its molecular weight is 443.519. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Potential Antidepressant Applications
A study by Orjales et al. (2003) focuses on the synthesis and binding studies of new compounds with potential as antidepressant drugs. These compounds exhibit high affinity for serotonin (5-HT) and norepinephrine (NE) transporters, indicating their potential utility in developing fast-acting antidepressant drugs. Specifically, the compound coded as F-98214-TA showed very high affinity values for SERT and NET, suggesting its further pharmacological characterization as an antidepressant (Orjales et al., 2003).
Antimicrobial and Antitumor Activities
Novel bis(pyrazole-benzofuran) hybrids possessing piperazine linkers were synthesized and evaluated for their antibacterial and cytotoxic activities. These compounds showed significant antibacterial efficacies and inhibitory activities against MRSA and VRE bacterial strains. Furthermore, their biofilm inhibition activities were more effective than the reference Ciprofloxacin, highlighting their potential as antibacterial agents (Mekky & Sanad, 2020).
Anticonvulsant and Anticancer Properties
A study on kojic acid derivatives explored their potential as anticonvulsant compounds. The synthesized compounds were tested for their activities by maximal electroshock (MES) and subcutaneous Metrazol (scMet) induced seizure tests, identifying specific compounds with significant activity against MES and scMet seizures without neurotoxicity, indicating their potential as anticonvulsant agents (Aytemir, Septioğlu, & Çalış, 2010).
Corrosion Inhibition
The influence of levofloxacin and its amide derivative on corrosion inhibition of mild steel in hydrochloric acid solution was investigated, demonstrating their efficiency as corrosion inhibitors. This research underlines the potential application of such compounds in industrial chemistry to prevent metal corrosion (Chaitra, Mohana, & Tandon, 2017).
Properties
IUPAC Name |
5-[2-(azepan-1-yl)-2-oxoethoxy]-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O4/c25-20-7-3-4-8-21(20)27-13-11-26(12-14-27)16-19-15-22(29)23(17-31-19)32-18-24(30)28-9-5-1-2-6-10-28/h3-4,7-8,15,17H,1-2,5-6,9-14,16,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGRRZYZRUIXKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.